molecular formula C21H21NO5 B14631756 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate CAS No. 57373-88-3

4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate

Cat. No.: B14631756
CAS No.: 57373-88-3
M. Wt: 367.4 g/mol
InChI Key: NUOKNPPRKJVKJN-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C23H23NO5 It is a derivative of benzoic acid and is characterized by the presence of a cyanophenyl group and a hexyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate typically involves the esterification of 4-cyanophenol with 4-{[(hexyloxy)carbonyl]oxy}benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The cyanophenyl group plays a crucial role in the compound’s binding affinity and specificity, while the hexyloxycarbonyl group contributes to its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-{[(methyloxy)carbonyl]oxy}benzoate
  • 4-Cyanophenyl 4-{[(ethyloxy)carbonyl]oxy}benzoate
  • 4-Cyanophenyl 4-{[(propyloxy)carbonyl]oxy}benzoate

Uniqueness

4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The hexyloxycarbonyl group provides enhanced solubility and stability compared to shorter alkyl chain derivatives, making it more suitable for certain applications in materials science and medicinal chemistry.

Properties

CAS No.

57373-88-3

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-hexoxycarbonyloxybenzoate

InChI

InChI=1S/C21H21NO5/c1-2-3-4-5-14-25-21(24)27-19-12-8-17(9-13-19)20(23)26-18-10-6-16(15-22)7-11-18/h6-13H,2-5,14H2,1H3

InChI Key

NUOKNPPRKJVKJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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